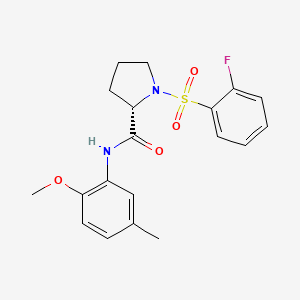![molecular formula C14H19ClN2O2S B7645326 2-[[2-[(3-chlorophenyl)methylsulfanyl]acetyl]amino]-N-propan-2-ylacetamide](/img/structure/B7645326.png)
2-[[2-[(3-chlorophenyl)methylsulfanyl]acetyl]amino]-N-propan-2-ylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[2-[(3-chlorophenyl)methylsulfanyl]acetyl]amino]-N-propan-2-ylacetamide, also known as CPMA, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of sulfonamides, which are known to have antibacterial, anti-inflammatory, and antitumor properties.
Mécanisme D'action
The exact mechanism of action of 2-[[2-[(3-chlorophenyl)methylsulfanyl]acetyl]amino]-N-propan-2-ylacetamide is not fully understood. However, it is believed to work by inhibiting the activity of dihydropteroate synthase, an enzyme involved in the synthesis of folic acid. This leads to a depletion of folic acid in bacterial cells, which is essential for their growth and survival. This compound may also work by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to decrease the expression of inflammatory mediators such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). This compound has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its anti-inflammatory and antitumor effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-[[2-[(3-chlorophenyl)methylsulfanyl]acetyl]amino]-N-propan-2-ylacetamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It also has a broad spectrum of antibacterial activity, making it useful for testing against a range of bacterial strains. However, this compound has some limitations as well. It is insoluble in water, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for research on 2-[[2-[(3-chlorophenyl)methylsulfanyl]acetyl]amino]-N-propan-2-ylacetamide. One area of interest is its potential use as a treatment for inflammatory and cancerous conditions. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its mechanism of action, which is not fully understood. Future studies could focus on elucidating the molecular targets of this compound and its downstream effects. Additionally, the development of more water-soluble derivatives of this compound could improve its usefulness in lab experiments.
Méthodes De Synthèse
The synthesis of 2-[[2-[(3-chlorophenyl)methylsulfanyl]acetyl]amino]-N-propan-2-ylacetamide involves the reaction of 3-chlorobenzyl mercaptan with acetic anhydride to obtain 2-(3-chlorobenzylthio)acetic acid. This intermediate is then reacted with isopropylamine and acetic anhydride to obtain this compound. The overall yield of this reaction is reported to be around 40-50%.
Applications De Recherche Scientifique
2-[[2-[(3-chlorophenyl)methylsulfanyl]acetyl]amino]-N-propan-2-ylacetamide has been extensively studied for its potential therapeutic applications. It has been shown to have antibacterial activity against a wide range of gram-positive and gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. This compound has also been shown to have anti-inflammatory and antitumor properties, making it a promising candidate for the treatment of various inflammatory and cancerous conditions.
Propriétés
IUPAC Name |
2-[[2-[(3-chlorophenyl)methylsulfanyl]acetyl]amino]-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2S/c1-10(2)17-13(18)7-16-14(19)9-20-8-11-4-3-5-12(15)6-11/h3-6,10H,7-9H2,1-2H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMABYANXHZXAKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CNC(=O)CSCC1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7645247.png)
![(2R)-4-amino-2-[(2-methoxy-5-methylphenyl)sulfonylamino]-4-oxobutanoic acid](/img/structure/B7645251.png)
![2-fluoro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B7645271.png)
![[2-(Dimethylamino)-2-oxoethyl] 2-(furan-2-carbonylamino)-4,5-dimethoxybenzoate](/img/structure/B7645272.png)
![[2-(Methylamino)-2-oxoethyl] 2-(furan-2-carbonylamino)-4,5-dimethoxybenzoate](/img/structure/B7645278.png)
![3-[(1R)-1-(thiadiazol-4-ylmethylamino)ethyl]phenol](/img/structure/B7645288.png)
![N-[(1S,2S)-2-methoxycyclohexyl]-4-methylsulfonylaniline](/img/structure/B7645294.png)


![N-[3-(hydroxymethyl)phenyl]naphthalene-2-carboxamide](/img/structure/B7645313.png)

![(1S)-1-(4-fluorophenyl)-2-[(4-fluorophenyl)methylamino]ethanol](/img/structure/B7645329.png)
![cyclobutyl(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone](/img/structure/B7645339.png)
![2,6-dimethyl-N-[[(2R)-oxolan-2-yl]methyl]pyrimidin-4-amine](/img/structure/B7645345.png)